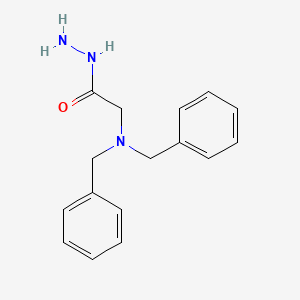![molecular formula C29H23NO4 B2682184 4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid CAS No. 173911-23-4](/img/structure/B2682184.png)
4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid” is a compound that contains a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis. It’s known for its stability and ease of removal .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of a C-H Activation methodology . This process typically involves the formation of a carbon-carbon bond, which can be facilitated by palladium (Pd) mediation .Molecular Structure Analysis
The molecular structure of “this compound” includes a fluorenyl group attached to a benzoic acid group via a methoxy carbonyl amino methyl bridge . The compound has a molecular formula of C23H19NO4 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 373.4 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Reactive Oxygen Species Detection
A study designed and synthesized novel fluorescence probes, including derivatives related to the requested compound, for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and hypochlorite (−OCl). These probes can differentiate hROS from other reactive oxygen species (ROS) and have been applied to living cells for visualizing −OCl generated in stimulated neutrophils, indicating their utility in biological and chemical applications (Setsukinai et al., 2003).
Organic Synthesis and Catalysis
Research on the methoxycarbonylation of alkynes catalyzed by palladium complexes using a related compound demonstrated the selective formation of unsaturated esters or cascade reactions to α,ω-diesters. This process highlights the compound's role in facilitating efficient chemical transformations in organic synthesis (Núñez Magro et al., 2010).
Antimicrobial and Antioxidant Activities
A phenyl ether derivative, structurally related to the requested compound, isolated from the marine-derived fungus Aspergillus carneus showed strong antioxidant activity. This suggests its potential for use in studies focusing on oxidative stress and its biological implications (Xu et al., 2017).
Liquid Crystalline Behaviors
Investigations into the liquid crystalline behaviors of double Schiff bases bearing ester linkage as a central core, including compounds similar to the requested molecule, revealed that these materials display a broad range of nematic mesophases. Such studies contribute to the understanding and development of novel materials for use in displays and electronic devices (Razzaq Al-Obaidy et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid” and similar compounds likely involve further exploration in the field of peptide synthesis. The Fmoc group, in particular, is a key component in the synthesis of complex peptides, and continued research in this area could lead to the development of new methodologies and applications .
Eigenschaften
IUPAC Name |
4-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)21-14-12-20(13-15-21)22-7-5-6-19(16-22)17-30-29(33)34-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZREAPISCKDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)



![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)






![4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2682119.png)
amino}acetyl)urea](/img/structure/B2682122.png)
